molecular formula C11H11BrN2O4 B1294763 (3-Bromo-5-nitrophenyl)(morpholino)methanone CAS No. 941294-19-5

(3-Bromo-5-nitrophenyl)(morpholino)methanone

Cat. No. B1294763
M. Wt: 315.12 g/mol
InChI Key: RZUMLQTYOVVAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Bromo-5-nitrophenyl)(morpholino)methanone” is a heterocyclic organic compound . It has a molecular weight of 315.12 and its IUPAC name is 4-(3-bromo-5-nitrobenzoyl)morpholine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Anti-Inflammatory and Gastroprotective Properties

A study has demonstrated that certain chalcones, including compounds structurally similar to (3-Bromo-5-nitrophenyl)(morpholino)methanone, possess anti-inflammatory and gastroprotective properties. The synthesized chalcones effectively inhibited carrageenan-induced rat paw edema and displayed significant activity in protecting against acetylsalicylic acid-induced ulceration, comparable to cimetidine. This indicates potential applications of similar compounds in treating inflammation and gastric ulcers (Okunrobo, Usifoh, & Uwaya, 2006).

Nitrosation Agent Localization and Biosynthesis

Research on mice exposed to nitrogen dioxide has revealed the presence of a nitrosating agent (NSA) that interacts with morpholine, a structural component of (3-Bromo-5-nitrophenyl)(morpholino)methanone. This agent is predominantly found in the skin and is involved in the biosynthesis of N-nitrosomorpholine. The findings highlight the skin's significant exposure to nitrogen dioxide and its role in the formation of nitrosamine compounds (Mirvish, Sams, & Issenberg, 1983).

Chemopreventive Effects on Hepatocarcinogenesis

A study on rat hepatocarcinogenesis induced by sodium nitrite and morpholine showed that S-methylcysteine significantly reduced the formation of carcinogenic foci and decreased hepatocyte proliferation. This study underscores the potential chemopreventive applications of compounds interacting with morpholine, a moiety present in (3-Bromo-5-nitrophenyl)(morpholino)methanone, in reducing the risk of liver cancer due to environmental carcinogens (Wei et al., 2000).

Antiestrogenic Activity

Research into novel dihydronaphthalene isomers, structurally similar to (3-Bromo-5-nitrophenyl)(morpholino)methanone, has highlighted potent antiestrogenic activity. The compounds demonstrated high binding affinity with rat uterine cytosol estrogen receptors, surpassing that of estradiol. This suggests potential therapeutic applications in conditions sensitive to estrogen levels (Jones et al., 1979).

In Vivo Nitrosation Potential of Nitrogen Oxides

Studies have demonstrated the in vivo nitrosating potential of nitrogen oxides on morpholine, which is a component of (3-Bromo-5-nitrophenyl)(morpholino)methanone. This nitrosation process leads to the formation of N-nitrosomorpholine, highlighting the interaction between morpholine structures and atmospheric contaminants, which could have implications for environmental health and safety (Iqbal, Dahl, & Epstein, 1980).

Safety And Hazards

The compound may cause irritation and could be harmful if inhaled, comes in contact with skin, or if swallowed . Safety measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought .

properties

IUPAC Name

(3-bromo-5-nitrophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUMLQTYOVVAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649997
Record name (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-nitrophenyl)(morpholino)methanone

CAS RN

941294-19-5
Record name (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HATU (927 mg, 2.44 mmol), morpholine (0.212 mL, 2.44 mmol), and diisopropylethylamine (0.532 mL, 3.05 mmol) were added sequentially to a solution of 3-bromo-5-nitrobenzoic acid (500 mg, 2.03 mmol) in DMF (10 mL) at 0° C. The reaction mixture was stirred for 2 hours at 0° C., then the mixture was diluted with ethyl acetate (50 mL) and washed with saturated aqueous NaHCO3 (50 mL) followed by 1:1 water: brine (2×30 mL). The organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by silica gel column chromatography (ethyl acetate/hexanes) provided (3-bromo-5-nitrophenyl)(morpholin-4-yl)methanone as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.43 (t, J=1.9 Hz, 1H), 8.28-8.12 (m, 1H), 7.89 (t, J=1.5 Hz, 1H), 3.74 (br m, 8H).
Name
Quantity
927 mg
Type
reactant
Reaction Step One
Quantity
0.212 mL
Type
reactant
Reaction Step One
Quantity
0.532 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.